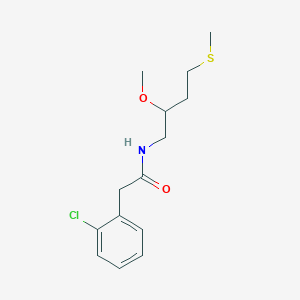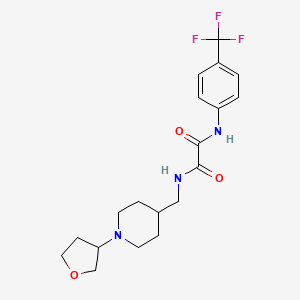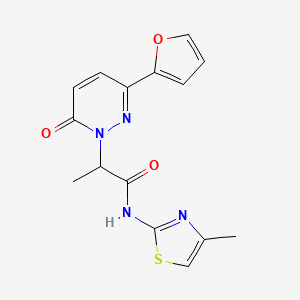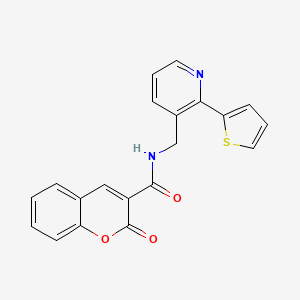![molecular formula C12H19F3N2O4 B2797580 (3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2241140-14-5](/img/structure/B2797580.png)
(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole carboxamides are a class of compounds that have been studied for their potential biological activities . They are often used in the synthesis of pyrrole-imidazole alkaloids (PIA), which are sponge-derived secondary metabolites . These alkaloids have a broad range of biological activities and display interesting skeletal diversity and complexity .
Synthesis Analysis
The synthesis of pyrrole carboxamides involves various strategies, ranging from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself . For example, one method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrrole carboxamides can undergo a variety of chemical reactions. For instance, they can participate in metal-catalyzed conversions of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . They can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Applications De Recherche Scientifique
Synthesis and Reactivity
The work by Hugener and Heimgartner (1995) discusses the boron trifluoride-catalyzed reactions of 3-amino-2H-azirines with carboxylic acid derivatives, leading to the formation of 4-amino-1,5-dihydro-2H-pyrrol-2-ones and related compounds. This study highlights the synthetic versatility of related compounds in organic synthesis, suggesting potential pathways for synthesizing complex molecules including pyrrole derivatives (Hugener & Heimgartner, 1995).
In another study, Kumar and Mashelker (2007) reported the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, indicating the importance of heterocyclic chemistry in developing compounds with potential pharmacological activities (Kumar & Mashelker, 2007).
Potential Applications in Material Science
- The facile synthesis and X-ray crystal structure of 2,3,7,8-tetramethyl-2,2′-dipyrrin trifluoroacetate reported by Datta and Lightner (2008) illustrate the application of similar compounds in material science, particularly in the development of molecular structures with potential applications in optoelectronics and photophysics (Datta & Lightner, 2008).
Applications in Heterocyclic Chemistry
- Ergun et al. (2014) described the synthesis of thio- and furan-fused heterocycles, demonstrating the role of similar compounds in the development of novel heterocyclic structures with potential applications in pharmaceuticals and organic materials (Ergun et al., 2014).
Mécanisme D'action
Target of Action
The compound belongs to the class of pyrrole derivatives , which are known to interact with a variety of biological targets.
Mode of Action
Pyrrole derivatives are known to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways . The exact mode of action would depend on the specific target and the biochemical context.
Biochemical Pathways
Pyrrole derivatives are involved in a wide range of biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of EN300-321030 are not documented. The effects would depend on the compound’s specific targets and mode of action. Pyrrole derivatives can have a variety of effects, including modulating enzyme activity, altering cell signaling, or affecting gene expression .
Orientations Futures
Propriétés
IUPAC Name |
(3aS,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.C2HF3O2/c1-3-12(2)9(13)10-6-11-4-8(10)5-14-7-10;3-2(4,5)1(6)7/h8,11H,3-7H2,1-2H3;(H,6,7)/t8-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGPWKYHAHPHBN-GNAZCLTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C12CNCC1COC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)[C@]12CNC[C@H]1COC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)
![(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797499.png)
![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)
![N-(3-chlorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2797501.png)
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2797511.png)
![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)



